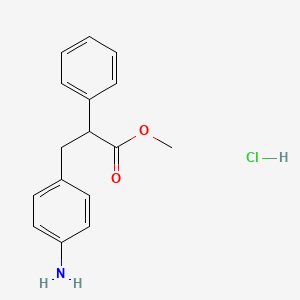

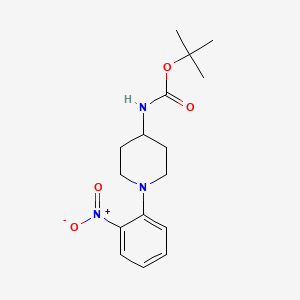

Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride

Übersicht

Beschreibung

“Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride” is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that the compound’s structure and properties can be inferred from its name and similar compounds.

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Friedel-Crafts reaction2. For instance, aniline-based triarylmethanes can be synthesized through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines2. However, the exact synthesis process for “Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride” is not readily available in the literature3.

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the molecular structure of 4-(3-aminophenyl)benzonitrile was studied with Density Functional Theory45. However, the specific molecular structure analysis for “Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride” is not readily available6.Chemical Reactions Analysis

The chemical reactions involving “Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride” are not explicitly mentioned in the literature2. However, similar compounds, such as aniline-based triarylmethanes, can undergo various chemical reactions2.

Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride” are not explicitly mentioned in the literature1. However, similar compounds often have properties such as solubility in water, melting point, boiling point, and molecular weight1.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride derivatives have been studied for their potential as anticancer agents. The synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes have shown significant in vitro cytotoxicity against various human tumor cell lines. These findings highlight the compound's relevance in the development of new anticancer drugs (T. S. Basu Baul et al., 2009).

Immunomodulatory Effects

Research on derivatives of Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride, such as 2-substituted 2-aminopropane-1,3-diols, has demonstrated immunosuppressive activities. These compounds have shown a lymphocyte-decreasing effect and an immunosuppressive effect on rat skin allograft, indicating potential applications in organ transplantation and autoimmune diseases (M. Kiuchi et al., 2000).

Chemical Synthesis and Stereochemistry

The compound has been used in the synthesis and resolution of chiral molecules, providing insights into the stereochemistry of nucleophilic addition reactions. This research aids in the development of methodologies for producing enantiomerically pure compounds, which are crucial in the pharmaceutical industry (S. Drewes et al., 1992).

Materials Science and Corrosion Inhibition

In materials science, derivatives of Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride have been investigated as corrosion inhibitors for mild steel in hydrochloric acid, a common condition in industrial pickling processes. The efficiency of these compounds in preventing corrosion, alongside their theoretical and experimental characterization, supports their application in corrosion protection technologies (N. Gupta et al., 2017).

Molecular Machines and Fuel Release

The compound has been explored for its role in controlling the liberation rate of chemical fuels for the operation of molecular machines. This application is significant in the development of nanotechnology and molecular engineering, where precise control over molecular motion is essential (Chiara Biagini et al., 2020).

Safety And Hazards

The safety data sheet (SDS) provides information about the hazards of a chemical compound. However, the specific SDS for “Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride” is not readily available89. It’s important to handle all chemical compounds with appropriate safety measures.

Zukünftige Richtungen

The future directions for research on “Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride” are not explicitly mentioned in the literature1. However, similar compounds are often studied for their potential applications in various fields, such as medicine and material science2.

Eigenschaften

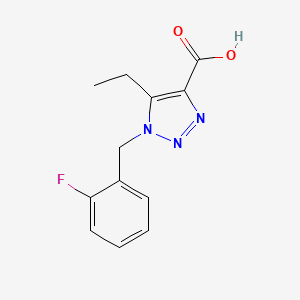

IUPAC Name |

methyl 3-(4-aminophenyl)-2-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.ClH/c1-19-16(18)15(13-5-3-2-4-6-13)11-12-7-9-14(17)10-8-12;/h2-10,15H,11,17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKVVZGPVQHQRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B1425162.png)

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride](/img/structure/B1425166.png)

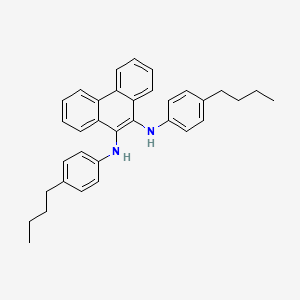

![tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate](/img/structure/B1425179.png)